Cisatracurium besylate
CAS No.: 96946-42-8
VCID: VC0194423
Molecular Formula: C59H77N2O15S+
Molecular Weight: 1086.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Cisatracurium besylate is a non-depolarizing skeletal neuromuscular blocking agent used intravenously to facilitate muscle relaxation during surgery and mechanical ventilation . It is an intermediate-acting neuromuscular blocker, making it suitable as an adjunct to general anesthesia and for facilitating endotracheal intubation . Cisatracurium besylate is one of the ten isomers of atracurium besylate and comprises about 15% of that mixture . The drug acts on cholinergic receptors, effectively blocking neuromuscular transmission, and its effects can be reversed using acetylcholinesterase inhibitors like neostigmine . Compared to atracurium, cisatracurium produces a lower degree of histamine release . It is available as a sterile, non-pyrogenic aqueous solution with the pH adjusted to 3.0 to 3.8 using benzenesulfonic acid . While cisatracurium is generally safe, caution is advised in certain populations; for instance, the time to maximum block may be slightly slower in elderly patients . Additionally, cisatracurium besylate injection contains benzyl alcohol as a preservative, which has been associated with serious adverse events, particularly in pediatric patients, including the "gasping syndrome" characterized by central nervous system depression and metabolic acidosis . A similar compound, atracurium besylate, shares the same mechanism of action but consists of a mixture of ten isomers, while cisatracurium is a single isomer offering potentially more predictable effects . Another related neuromuscular blocking agent is rocuronium, which, like cisatracurium, is used to facilitate muscle relaxation, but it has a faster onset of action . Both drugs are administered under the supervision of a healthcare professional to ensure appropriate dosing and monitoring . |
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CAS No. | 96946-42-8 |
Product Name | Cisatracurium besylate |
Molecular Formula | C59H77N2O15S+ |
Molecular Weight | 1086.3 g/mol |
IUPAC Name | benzenesulfonate;5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
Standard InChI | InChI=1S/C53H72N2O12.C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;1-5H,(H,7,8,9)/q+2;/p-1/t42-,43-,54-,55-;/m1./s1 |
Standard InChIKey | GLLXELVDCIFBPA-MLPUUEHESA-M |
SMILES | C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES | C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Appearance | White to Off-White Solid |
Purity | > 95% |
Synonyms | (1R,1'R,2R,2'R)-2,2'-[1,5-Pentanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium Benzenesulfonate; Cisatracurium Besilate; Nimbex; 51W89; 3-[(1R,2R)-6,7-dimethoxy-2-methyl-1-verat |
PubChem Compound | 156592308 |
Last Modified | Aug 15 2023 |
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